4-Aminophenol-d4

Analytical Chemistry Mass Spectrometry Internal Standard

This ring-deuterated isotopologue is the definitive SIL-IS for 4-aminophenol quantification. Unlike 4-Aminophenol-d7, the aromatic +4 Da label is resistant to aqueous back-exchange, ensuring robust, reproducible LC-MS/MS data for acetaminophen toxicity studies and pharmacopeial impurity testing. It offers superior analytical stability and a lower cost of goods compared to 13C6 analogs, making it the strategic procurement choice for validated, high-throughput bioanalytical workflows.

Molecular Formula C6H7NO
Molecular Weight 113.15 g/mol
Cat. No. B13856032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenol-d4
Molecular FormulaC6H7NO
Molecular Weight113.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)O
InChIInChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D
InChIKeyPLIKAWJENQZMHA-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenol-d4: Deuterated Analytical Standard for 4-Aminophenol Quantification


4-Aminophenol-d4 (CAS 70237-44-4) is a deuterium-labeled analog of 4-aminophenol, featuring a +4 Da mass shift via replacement of four aromatic protons with deuterium . It serves primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 4-aminophenol—a nephrotoxic metabolite of acetaminophen and a critical impurity in pharmaceutical formulations—using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) .

Why 4-Aminophenol-d4 Cannot Be Replaced by Other Aminophenol Isotopologues


In-class isotopologues of 4-aminophenol exhibit fundamentally distinct analytical behaviors. 4-Aminophenol-d7, a fully deuterated analog, carries a +7 Da mass shift but introduces an isotopic label on exchangeable heteroatoms (N- and O-bound deuteriums), rendering it susceptible to back-exchange under aqueous conditions . This can lead to variable recovery and quantification errors in LC-MS workflows [1]. In contrast, 4-Aminophenol-d4 incorporates deuterium solely on the aromatic ring, providing a stable +4 Da mass shift that is resilient to deuterium-hydrogen exchange . 4-Aminophenol-13C6 offers a +6 Da shift but at a significantly higher cost of goods due to 13C precursor economics. These distinctions preclude generic substitution and mandate a product-specific selection strategy.

4-Aminophenol-d4 vs. Closest Analogs: Quantitative Differentiation Data


Mass Shift for MS Differentiation: d4 vs. d7 vs. 13C6

4-Aminophenol-d4 offers a +4 Da mass shift, which is analytically sufficient for baseline resolution from the unlabeled analyte in most MS applications . In contrast, 4-Aminophenol-d7 provides a +7 Da shift . 4-Aminophenol-13C6 yields a +6 Da shift . While larger mass shifts can reduce isotopic overlap, the +4 Da shift of the d4 analog avoids the potential for back-exchange seen with d7, maintaining quantitative accuracy .

Analytical Chemistry Mass Spectrometry Internal Standard

Isotopic Purity and Reliability: d4 vs. d7

4-Aminophenol-d4 is typically supplied with isotopic purity >98 atom% D . While d7 also achieves ≥98 atom% D , the d4 labeling pattern is inherently more stable. Deuterium labels on heteroatoms (N, O) in d7 are prone to back-exchange in protic solvents, which can reduce effective isotopic enrichment and compromise quantitative accuracy [1]. The ring-deuterated d4 is resistant to such exchange, ensuring the specified isotopic purity is maintained throughout sample preparation and analysis.

Analytical Chemistry Quality Control Isotopic Enrichment

Analytical Performance: d4 vs. Acetaminophen-d4

For the direct quantification of 4-aminophenol, 4-Aminophenol-d4 is the optimal internal standard due to its structural identity . In contrast, Acetaminophen-d4 (CAS 64315-36-2) is a deuterated analog of the parent drug, acetaminophen [1]. While Acetaminophen-d4 can be used to quantify acetaminophen, it is not structurally identical to 4-aminophenol. This structural dissimilarity can lead to differential extraction recovery, chromatographic retention, and ionization efficiency, introducing systematic bias in 4-aminophenol quantification [2]. The use of a matched SIL-IS like 4-Aminophenol-d4 is a regulatory expectation for robust bioanalytical method validation.

Bioanalysis LC-MS/MS Pharmaceutical Analysis

Optimal Deployment Scenarios for 4-Aminophenol-d4 in Analytical and Pharmaceutical Workflows


LC-MS/MS Quantification of 4-Aminophenol in Biological Matrices for Acetaminophen Toxicity Studies

4-Aminophenol-d4 is the gold standard internal standard for the precise quantification of 4-aminophenol in plasma, urine, or tissue homogenates. Its structural identity to the analyte ensures co-elution and identical matrix effects, enabling accurate correction for sample loss and ionization variability. This is critical for pharmacokinetic/toxicokinetic studies of acetaminophen metabolism, where 4-aminophenol is a key nephrotoxic metabolite . The ring-deuterated label prevents back-exchange, ensuring method robustness across sample storage and preparation conditions .

Quantification of 4-Aminophenol as an Impurity in Pharmaceutical Formulations

Regulatory guidelines mandate strict control of 4-aminophenol levels in acetaminophen (paracetamol) drug products due to its toxicity. 4-Aminophenol-d4 serves as an essential internal standard for validated LC-MS or GC-MS methods used to quantify this impurity at trace levels. Its use allows for precise and accurate determination of 4-aminophenol content, even in complex formulation matrices, ensuring compliance with pharmacopeial standards . The +4 Da mass shift provides clear resolution from the unlabeled impurity peak .

Metabolic Tracing and Mechanistic Studies of Aminophenol Derivatives

4-Aminophenol-d4 can be employed as a stable isotope tracer in in vitro or in vivo studies to elucidate the metabolic fate of 4-aminophenol and related compounds. Its incorporation into synthetic pathways allows for tracking of the aminophenol moiety through biochemical transformations using mass spectrometry. This application is valuable in mechanistic toxicology and drug metabolism research .

Technical Documentation Hub

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